molecular formula C14H18O5 B050330 methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate CAS No. 204975-45-1

methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate

Cat. No. B050330
CAS RN: 204975-45-1
M. Wt: 266.29 g/mol
InChI Key: RUDVTXZKYPJLFH-AHLTXXRQSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves detailed organic synthesis techniques, including the use of catalysts, specific reagents, and controlled reaction conditions to achieve desired structures and stereochemistry. For example, the synthesis of uracil derivatives by Yao et al. (2013) demonstrates the complexity and precision required in synthesizing specific organic compounds, which could be analogous to the synthesis of the requested compound (Yao, Jicheng, Shuguang, & Xiong, 2013).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy to elucidate the arrangement of atoms within a molecule. The studies by Yao et al. (2013) and Gimalova et al. (2014) provide examples of how crystal structures can reveal intermolecular hydrogen bonding and stereochemical configurations, which are crucial for understanding the chemical behavior of complex molecules (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are often studied to understand their reactivity, stability, and interaction with other molecules. The synthesis processes can involve various chemical reactions, including esterification, amidation, and cyclization, as demonstrated in the synthesis of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] by Coskun et al. (1998), highlighting the thermal stability and degradation behavior of polymerized versions of related structures (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Analysis : This compound has been synthesized and analyzed using various techniques such as X-ray diffraction, IR, NMR, and MS. Research demonstrates the importance of this process for understanding the compound's structure and properties (Yao, Yi, Zhou, & Xiong, 2013).

Antioxidant and Biological Activities

Chemical Transformations and Applications

  • Chemical Transformations : Studies have demonstrated the compound's capability to undergo various chemical transformations under specific conditions, which is crucial for its application in synthetic chemistry (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).
  • Novel Synthesis Methods : Innovative methods have been developed for synthesizing this compound, demonstrating its versatility and potential for various applications (Jing, 2011).

properties

IUPAC Name

methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-AHLTXXRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Goniothalesdiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Reactant of Route 2
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Reactant of Route 3
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Reactant of Route 4
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Reactant of Route 5
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Reactant of Route 6
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate

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